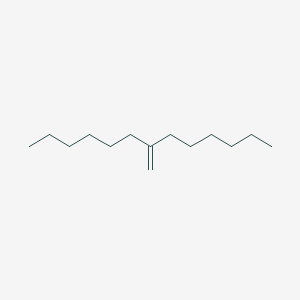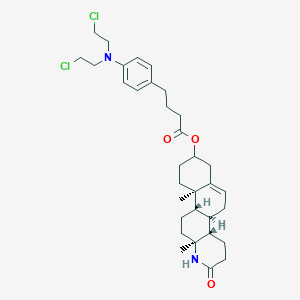
Hael-chlorambucil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hael-chlorambucil is a chemical compound that is widely used in scientific research for its anti-cancer properties. It is a derivative of chlorambucil, which is a chemotherapy drug used to treat leukemia and lymphoma. Hael-chlorambucil has been found to be more effective and less toxic than chlorambucil, making it a promising candidate for further research.
Mécanisme D'action
Hael-chlorambucil works by alkylating DNA, which interferes with the replication and transcription of cancer cells. This leads to the activation of apoptotic pathways, ultimately resulting in cell death. The compound has also been found to inhibit the activity of enzymes involved in DNA repair, further enhancing its anti-cancer effects.
Effets Biochimiques Et Physiologiques
Hael-chlorambucil has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Hael-chlorambucil is its high potency and selectivity for cancer cells. This makes it an ideal candidate for use in lab experiments, as it allows researchers to study the effects of the compound on cancer cells without affecting healthy cells. However, one limitation of Hael-chlorambucil is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of exciting future directions for research on Hael-chlorambucil. One area of interest is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of research is the investigation of the compound's effects on different types of cancer, including solid tumors. Finally, there is growing interest in the use of Hael-chlorambucil in combination with other anti-cancer drugs, as part of a multi-modal approach to cancer treatment.
Méthodes De Synthèse
Hael-chlorambucil can be synthesized using a modified version of the traditional chlorambucil synthesis method. The process involves the reaction of 4-hydroxybutyl chloroformate with 4-(2-aminoethyl)phenol to produce the intermediate 4-(2-chloroethyl)phenol. This intermediate is then reacted with N-(2-aminoethyl)-3-aminopropylmethacrylamide to produce Hael-chlorambucil.
Applications De Recherche Scientifique
Hael-chlorambucil has been extensively studied for its anti-cancer properties. It has been found to be effective against a wide range of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. The compound works by inducing apoptosis, or programmed cell death, in cancer cells, while sparing healthy cells.
Propriétés
Numéro CAS |
107480-21-7 |
|---|---|
Nom du produit |
Hael-chlorambucil |
Formule moléculaire |
C33H46Cl2N2O3 |
Poids moléculaire |
589.6 g/mol |
Nom IUPAC |
[(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C33H46Cl2N2O3/c1-32-16-14-26(22-24(32)8-11-27-28(32)15-17-33(2)29(27)12-13-30(38)36-33)40-31(39)5-3-4-23-6-9-25(10-7-23)37(20-18-34)21-19-35/h6-10,26-29H,3-5,11-22H2,1-2H3,(H,36,38)/t26?,27-,28+,29+,32+,33+/m1/s1 |
Clé InChI |
PBKHSKUCHZCYLT-AVMGXJNKSA-N |
SMILES isomérique |
C[C@]12CCC(CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |
SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |
SMILES canonique |
CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |
Synonymes |
3-hydroxy-13,17-seco-5-androsten-17-oic-13,17-lactam (4-(bis(2-chloroethyl)amino)phenyl)butyrate HAEL-chlorambucil |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



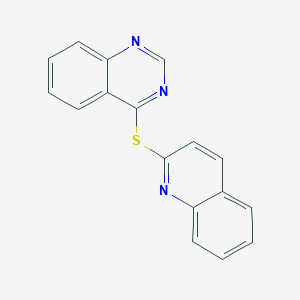

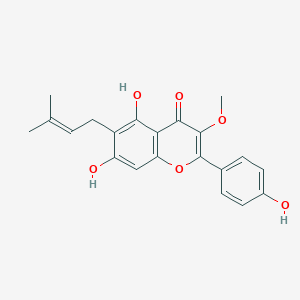
![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)
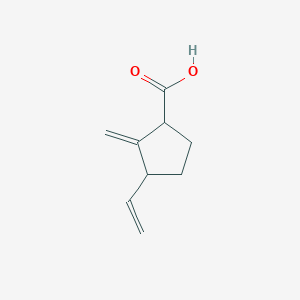

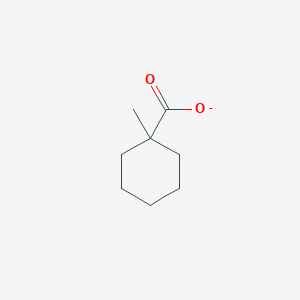

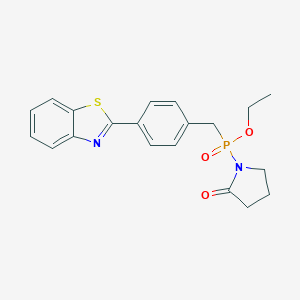
![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)

